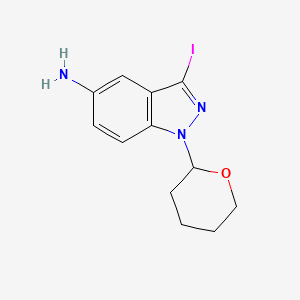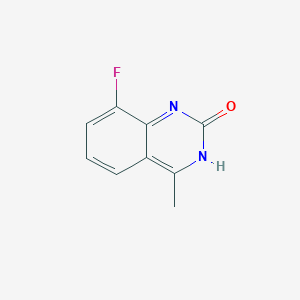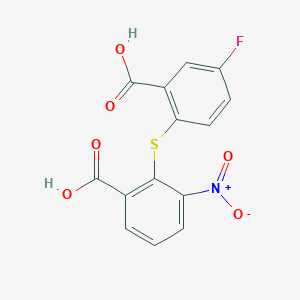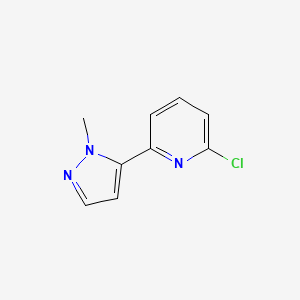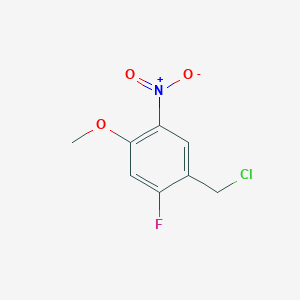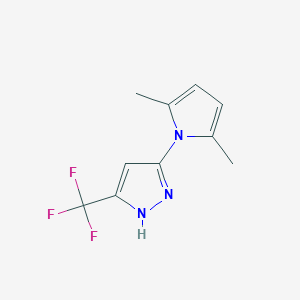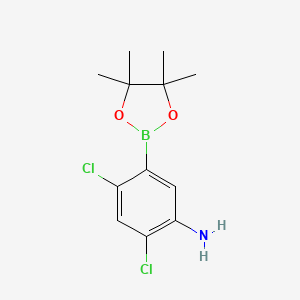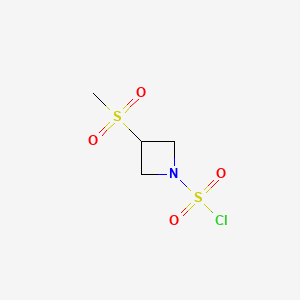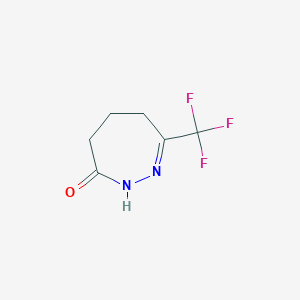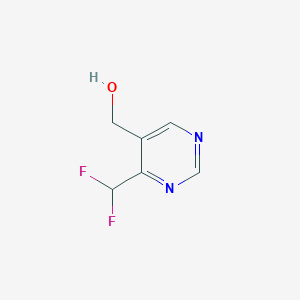
(4-(Difluoromethyl)pyrimidin-5-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Difluoromethyl)pyrimidin-5-YL)methanol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine. The presence of the difluoromethyl group and the methanol group in the pyrimidine ring makes this compound unique and potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethyl)pyrimidin-5-YL)methanol typically involves the introduction of the difluoromethyl group into the pyrimidine ring. One common method is the reaction of a pyrimidine derivative with a difluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(4-(Difluoromethyl)pyrimidin-5-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the difluoromethyl group or to modify the pyrimidine ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (4-(Difluoromethyl)pyrimidin-5-YL)aldehyde or (4-(Difluoromethyl)pyrimidin-5-YL)carboxylic acid.
科学的研究の応用
(4-(Difluoromethyl)pyrimidin-5-YL)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (4-(Difluoromethyl)pyrimidin-5-YL)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s difluoromethyl group can enhance its binding affinity and selectivity towards these targets, making it a valuable tool in drug discovery and development .
類似化合物との比較
Similar Compounds
(4-Methylpyrimidin-5-YL)methanol: Similar structure but lacks the difluoromethyl group.
(4-(Trifluoromethyl)pyrimidin-5-YL)methanol: Contains a trifluoromethyl group instead of a difluoromethyl group.
(4-(Chloromethyl)pyrimidin-5-YL)methanol: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in (4-(Difluoromethyl)pyrimidin-5-YL)methanol imparts unique chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
特性
分子式 |
C6H6F2N2O |
|---|---|
分子量 |
160.12 g/mol |
IUPAC名 |
[4-(difluoromethyl)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)5-4(2-11)1-9-3-10-5/h1,3,6,11H,2H2 |
InChIキー |
SJKSGJWKGXHILH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC=N1)C(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]-](/img/structure/B13928444.png)
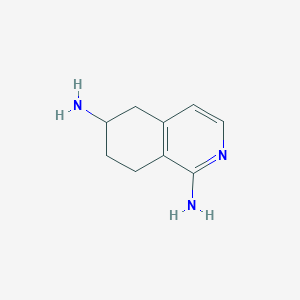
![Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate](/img/structure/B13928455.png)

